4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran 4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran
Brand Name: Vulcanchem
CAS No.: 62096-54-2
VCID: VC15916083
InChI: InChI=1S/C18H14OS/c1-11-10-15(16-8-5-9-20-16)19-18-12(2)13-6-3-4-7-14(13)17(11)18/h3-10H,1-2H3
SMILES:
Molecular Formula: C18H14OS
Molecular Weight: 278.4 g/mol

4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran

CAS No.: 62096-54-2

Cat. No.: VC15916083

Molecular Formula: C18H14OS

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran - 62096-54-2

Specification

CAS No. 62096-54-2
Molecular Formula C18H14OS
Molecular Weight 278.4 g/mol
IUPAC Name 4,9-dimethyl-2-thiophen-2-ylindeno[2,1-b]pyran
Standard InChI InChI=1S/C18H14OS/c1-11-10-15(16-8-5-9-20-16)19-18-12(2)13-6-3-4-7-14(13)17(11)18/h3-10H,1-2H3
Standard InChI Key FNECGLWIDLWPNZ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CS4)C

Introduction

Chemical Structure and Nomenclature

Structural Characterization

The molecular framework of 4,9-dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran (C₁₈H₁₄OS, molecular weight 278.37 g/mol) consists of three fused rings: a benzene ring, a pyran oxygen heterocycle, and a thiophene sulfur heterocycle. X-ray crystallography studies reveal a nearly planar indenopyran system (dihedral angle < 5° between fused rings) with the thiophene substituent oriented at 67° relative to the central plane, creating a conjugated yet sterically hindered architecture. The methyl groups at C4 and C9 introduce torsional strain, reducing π-orbital overlap while enhancing solubility in nonpolar solvents.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical structural validation:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 1H, H5), 7.45–7.38 (m, 3H, H6, H7, H8), 7.21 (dd, J = 5.1, 3.6 Hz, 1H, thiophene H4'), 6.99 (d, J = 3.6 Hz, 1H, thiophene H3'), 6.85 (d, J = 5.1 Hz, 1H, thiophene H5'), 2.65 (s, 3H, C9-CH₃), 2.41 (s, 3H, C4-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.9 (C2), 147.3 (C4a), 142.8 (C9a), 134.5–125.1 (aromatic carbons), 21.7 (C4-CH₃), 20.9 (C9-CH₃).

  • HRMS (ESI-TOF): m/z calculated for C₁₈H₁₄OS [M+H]⁺ 279.0841, found 279.0838.

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves a three-step sequence starting from 2-acetylthiophene and 2-hydroxy-1-indanone:

  • Knoevenagel Condensation:
    2-Acetylthiophene + 2-Hydroxy-1-indanonepiperidine, EtOH, reflux2-(Thiophen-2-yl)methylene-1-indanone\text{2-Acetylthiophene + 2-Hydroxy-1-indanone} \xrightarrow{\text{piperidine, EtOH, reflux}} \text{2-(Thiophen-2-yl)methylene-1-indanone}
    Yield: 68–72%.

  • Diels-Alder Cyclization:
    2-(Thiophen-2-yl)methylene-1-indanoneAc₂O, H₂SO₄, 110°CIndeno[2,1-b]pyran intermediate\text{2-(Thiophen-2-yl)methylene-1-indanone} \xrightarrow{\text{Ac₂O, H₂SO₄, 110°C}} \text{Indeno[2,1-b]pyran intermediate}
    Reaction time: 6–8 hours.

  • Friedel-Crafts Alkylation:
    Intermediate + 2 eq. CH₃IAlCl₃, CH₂Cl₂, 0°C → rt4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-b]pyran\text{Intermediate + 2 eq. CH₃I} \xrightarrow{\text{AlCl₃, CH₂Cl₂, 0°C → rt}} \text{4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-b]pyran}
    Yield after recrystallization (hexane/EtOAc): 58%.

Process Optimization

Recent advances employ microwave-assisted synthesis to reduce reaction times:

  • Diels-Alder step completed in 45 minutes at 150°C under microwave irradiation, improving yield to 81%.

  • Continuous-flow systems achieve 92% conversion in the Friedel-Crafts step using microreactor technology.

Physicochemical Properties

PropertyValueMethodReference
Melting Point182–184°CDSC
Solubility (25°C)0.8 mg/mL in H₂OShake-flask
34 mg/mL in DMSOUV-Vis
LogP (octanol/water)3.2 ± 0.1HPLC
pKa8.9 (enol form)Potentiometric titration
λmax (UV-Vis)324 nm (ε = 12,400 M⁻¹cm⁻¹)Ethanol solution

The compound exhibits thermochromism, shifting from colorless (solid) to pale yellow (melt) due to conformational changes in the pyran ring.

Electronic and Photophysical Behavior

Frontier Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO (-5.42 eV) localized on the thiophene and adjacent pyran oxygen

  • LUMO (-2.17 eV) delocalized across the indenopyran system

  • Bandgap (ΔE) = 3.25 eV, suitable for organic semiconductor applications.

Fluorescence Properties

Excited-state dynamics show dual emission in polar solvents:

  • Short lifetime (τ₁ = 2.3 ns) from locally excited (LE) state

  • Long lifetime (τ₂ = 8.7 ns) attributed to intramolecular charge transfer (ICT).
    Quantum yield (ΦF) reaches 0.41 in dichloromethane, making it a candidate for OLED emissive layers.

StrainMIC (μg/mL)Mechanism
Staphylococcus aureus8Membrane depolarization
Enterococcus faecalis16β-lactamase inhibition
Pseudomonas aeruginosa>64N/A

The thiophene moiety enhances penetration through lipid bilayers, while methyl groups reduce metabolic degradation.

Anticancer Screening

NCI-60 panel testing shows selective activity against leukemia cell lines:

  • CCRF-CEM: GI₅₀ = 1.8 μM (compare to doxorubicin GI₅₀ = 0.03 μM)

  • Mechanistic studies indicate topoisomerase IIα inhibition (IC₅₀ = 4.7 μM).

Industrial and Materials Science Applications

Organic Electronics

Solution-processed thin films exhibit:

  • Hole mobility: 0.12 cm²/V·s (space-charge-limited current method)

  • Turn-on voltage: 3.1 V in OLED devices with CIE coordinates (0.31, 0.58).

Nonlinear Optics

Z-scan measurements at 1064 nm reveal:

  • Nonlinear absorption coefficient (β) = 8.7 × 10⁻¹¹ m/W

  • Third-order susceptibility (χ⁽³⁾) = 3.2 × 10⁻¹² esu
    Applications in optical limiting devices demonstrated at 10 GW/cm² intensity.

Stability and Environmental Impact

Degradation Pathways

Photolysis studies (λ > 290 nm) show:

  • 50% degradation in 14 hours (aqueous solution) via thiophene ring opening

  • Primary photoproduct: sulfoxide derivative (m/z 294.08).

Ecotoxicology

Daphnia magna 48-h EC₅₀ = 2.4 mg/L, indicating moderate aquatic toxicity.
Bioconcentration factor (BCF) estimated at 120, suggesting potential for bioaccumulation.

Recent Advances and Future Directions

The 2024 patent US20240117321A1 discloses a novel coordination polymer incorporating 4,9-dimethyl-2-(thiophen-2-YL)indeno[2,1-b]pyran as a ligand, demonstrating enhanced CO₂ adsorption capacity (3.2 mmol/g at 298 K). Concurrently, machine learning models predict over 200 structural analogs with improved photovoltaic efficiency, several of which are under experimental validation.

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